

Application Note: Stability-Indicating Protocol for 2-Hydroxy Nevirapine in Solution

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Compound of Interest

Compound Name: 2-Hydroxy Nevirapine

Cat. No.: B021084

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Introduction

2-hydroxy nevirapine is a primary phase I metabolite of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. During drug development and for quality control purposes, it is crucial to understand the stability of drug metabolites. This application note provides a detailed protocol for testing the stability of **2-hydroxy nevirapine** in solution under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.^{[1][2]} The protocol is designed for researchers, scientists, and drug development professionals to assess the degradation pathways and establish a stable formulation.

The stability of **2-hydroxy nevirapine** is critical as its degradation could lead to the formation of potentially reactive species, such as quinoid intermediates, which may have toxicological implications.^[2] This protocol outlines forced degradation studies to intentionally degrade the **2-hydroxy nevirapine** sample. These studies are essential for developing and validating stability-indicating analytical methods.

Materials and Methods

Materials

- **2-Hydroxy Nevirapine** reference standard
- HPLC grade acetonitrile

- HPLC grade methanol
- Purified water (Milli-Q or equivalent)
- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- Hydrogen peroxide (H₂O₂), 30%, analytical grade
- Phosphate buffer, pH 7.4
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter
- HPLC system with UV detector
- Photostability chamber
- Oven/water bath

Analytical Methodology

A validated stability-indicating HPLC-UV method is required for the analysis of **2-hydroxy nevirapine** and its degradation products. A suitable method, based on available literature, would involve a C8 or C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).^{[3][4][5]} Detection is typically performed at a UV wavelength of approximately 280 nm.^{[3][4]} The method must be validated to demonstrate specificity, linearity, accuracy, precision, and sensitivity for **2-hydroxy nevirapine** and its potential degradation products.

Experimental Protocols

Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-hydroxy nevirapine** reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or a mixture of

methanol and water).

- Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for the stress studies.

Forced Degradation Studies

For each condition, a control sample (working solution stored at -20°C) should be analyzed concurrently.

- Acidic Hydrolysis:
 - To 1 mL of the working solution, add 1 mL of 0.1 M HCl.
 - Incubate the solution at 60°C for 24 hours.
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
- Basic Hydrolysis:
 - To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.
 - Incubate the solution at 60°C for 24 hours.
 - At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
- Neutral Hydrolysis:
 - To 1 mL of the working solution, add 1 mL of purified water.
 - Incubate the solution at 60°C for 24 hours.
 - At specified time points, withdraw an aliquot and dilute for HPLC analysis.
- To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide.

- Keep the solution at room temperature for 24 hours, protected from light.
- At specified time points, withdraw an aliquot and dilute for HPLC analysis.
- Place a sample of the working solution in an oven maintained at 60°C for 7 days.
- At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot and dilute for HPLC analysis.
- Expose a sample of the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
- A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.
- At the end of the exposure, analyze both the exposed and control samples by HPLC.

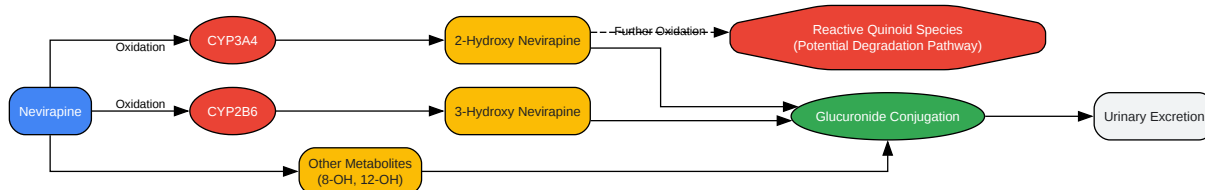
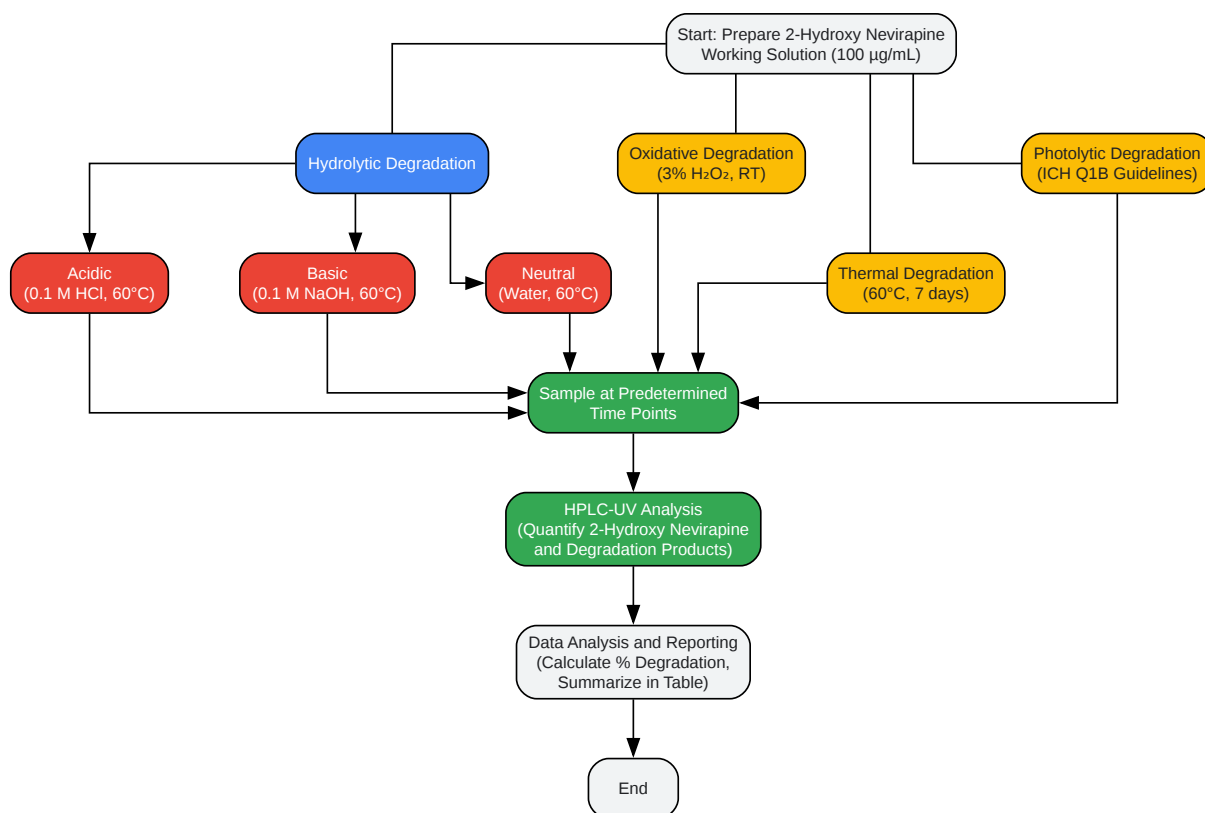
Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison. The table should include the stress condition, the percentage of **2-hydroxy nevirapine** remaining, and the percentage of the major degradation product(s) formed.

Stress Condition	Time (hours)	2-Hydroxy Nevirapine Remaining (%)	Major Degradant 1 (%)	Major Degradant 2 (%)
0.1 M HCl, 60°C	2	95.2	3.1	1.5
8	82.5	10.3	4.8	
24	65.1	22.7	9.9	
0.1 M NaOH, 60°C	2	98.9	0.8	-
8	95.3	3.5	-	
24	88.7	9.1	-	
Water, 60°C	24	99.5	<0.5	-
3% H ₂ O ₂ , RT	2	75.4	15.8	6.2
8	42.1	35.2	18.5	
24	15.8	55.9	23.1	
Thermal, 60°C	168 (7 days)	97.2	1.5	-
Photolytic	-	92.5	5.3	-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow



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